tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate

概要

説明

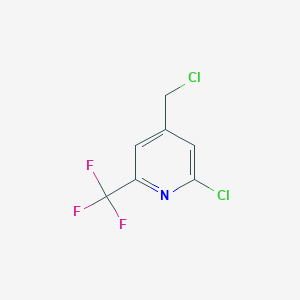

“tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1010086-31-3 . It has a molecular weight of 438.68 . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of tert-butyldiphenylsilanes, which are similar to the compound , involves the preparation of silanes exhibiting a bulky and rigid tert-butyldiphenylsilyl (TBDPS) backbone . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .Molecular Structure Analysis

The molecular structure of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis . The high symmetry dependence of the crystal packing enables a multitude of directional C(methyl) H···C(π) interactions between the tert-butyl and phenyl groups .Chemical Reactions Analysis

The tert-butyldiphenylsilyl group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . The group is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature .科学的研究の応用

Comprehensive Analysis of tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate

Synthesis of Complex Natural Products: This compound is likely used as a reagent in the synthesis of complex natural products due to its protective silyl group which can be removed selectively in the presence of other functional groups. For example, similar compounds have been used in the total synthesis of natural products like (+)-ambruticin .

Antibacterial Activity Studies: Compounds with similar structures have been screened for antibacterial activities against various bacterial strains, indicating that tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate could also be evaluated for potential antibacterial properties .

Boc Protection in Peptide Synthesis: The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc group, could be utilized in the protection of amino acids during peptide chain assembly .

Precursor to Biologically Active Compounds: Given its structural features, this compound may serve as a precursor to biologically active molecules. Similar silyl-protected compounds have been synthesized as precursors to natural products with biological activity .

作用機序

Safety and Hazards

将来の方向性

The increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups highlight the novel features of the tert-butyldiphenylsilyl group . These features constitute a significant improvement over the existing related groups, warranting further exploration and communication .

特性

IUPAC Name |

tert-butyl 4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3Si/c1-26(2,3)29-25(28)21-17-19-22(20-18-21)30-31(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22H,17-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDRGHSKWPDYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732654 | |

| Record name | tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate | |

CAS RN |

1010086-31-3 | |

| Record name | tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)